
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, is a complex organic compound with the molecular formula C15H12Cl4N2 It is characterized by the presence of a diazene group (N=N) bonded to a chlorinated phenyl ring and a chlorinated methyl-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, typically involves multiple steps:
Formation of the Diazene Group: The initial step involves the formation of the diazene group through the reaction of hydrazine with an appropriate chlorinated aromatic compound under controlled conditions.
Substitution Reactions: The chlorinated phenyl ring is introduced through a series of substitution reactions, where chlorine atoms are strategically added to the aromatic ring.
Coupling Reactions: The final step involves coupling the chlorinated phenyl ring with the chlorinated methyl-phenylethyl group, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the diazene group to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, altering the oxidative state of biological molecules. The chlorinated phenyl rings may interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4-dichlorophenyl)-
- Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,6-dichlorophenyl)-
Uniqueness
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, is unique due to the specific arrangement of chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This compound’s distinct structure allows for unique applications and properties compared to its analogs.
This detailed overview provides a comprehensive understanding of Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
156636-82-7 |
|---|---|
Molecular Formula |
C15H12Cl4N2 |
Molecular Weight |
362.1 g/mol |
IUPAC Name |
(2-chloro-1-phenylpropan-2-yl)-(2,4,6-trichlorophenyl)diazene |
InChI |
InChI=1S/C15H12Cl4N2/c1-15(19,9-10-5-3-2-4-6-10)21-20-14-12(17)7-11(16)8-13(14)18/h2-8H,9H2,1H3 |
InChI Key |
IAQYVEVZMDUYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(N=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


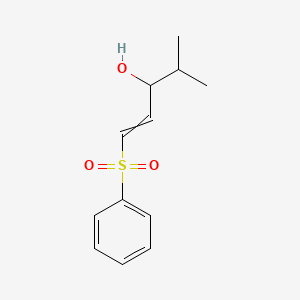
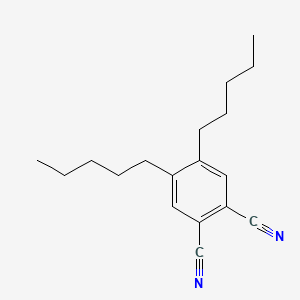
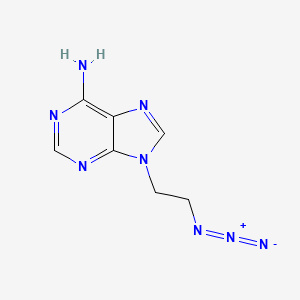
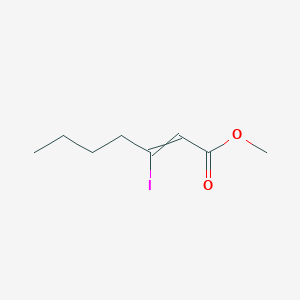
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
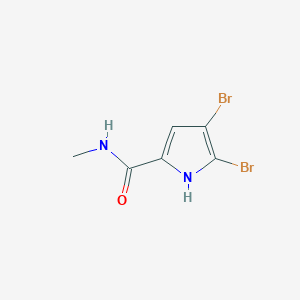
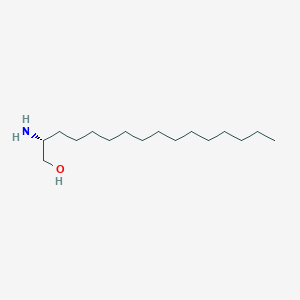
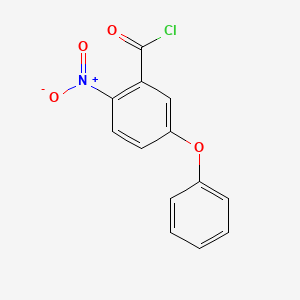
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
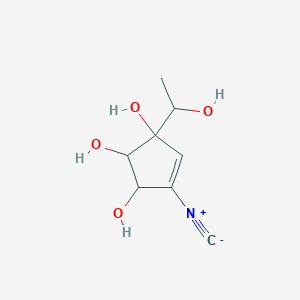
![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)
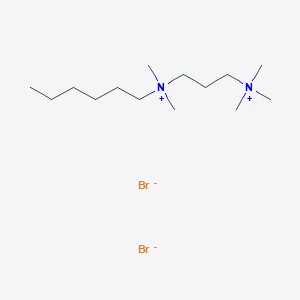

![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
